Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester

Übersicht

Beschreibung

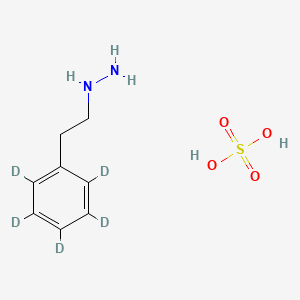

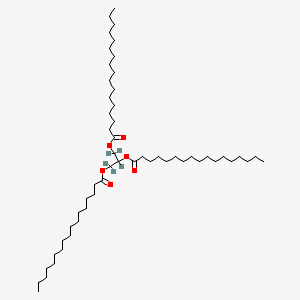

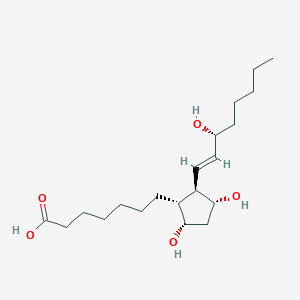

Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester, also known as 1,2,3-Triheptadecanoyl glycerol, is a triacylglycerol that contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions . It is also referred to as Glycerol Triheptadecanoate .

Molecular Structure Analysis

The molecular formula of Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester is C54H104O6 . The structure is based on a glycerol backbone with heptadecanoic acid esterified at each of the three hydroxyl groups .Physical And Chemical Properties Analysis

Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester has a density of 0.9±0.1 g/cm3 . Its boiling point is 786.8±27.0 °C . The compound has a molar refractivity of 257.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Studies on Chemical Constituents from Marine Organisms

Research exploring the chemical constituents of marine organisms such as Acropora pulchra has led to the isolation of compounds including heptadecyl esters. These studies are significant for understanding the complex chemical ecology of coral reefs and may offer insights into novel compounds with potential applications in medicine or biotechnology (Xu Shi, 2003).

Secondary Metabolites from Plants

Investigations into the secondary metabolites of plants, such as Garcinia daedalanthera Pierre , have identified compounds including heptadecanoic acid. These studies contribute to the field of natural product chemistry, with implications for drug discovery, food science, and understanding plant defense mechanisms (Roshamur C Forestrania et al., 2020).

Biosynthesis of Odd-Numbered Fatty Acids

Research on the precursor-directed biosynthesis of odd-numbered fatty acids, including isomers of heptadecanoic acid, has applications in pharmacology due to their beneficial properties. Such studies can lead to advancements in the production of bioactive compounds for medical use (T. Řezanka et al., 2015).

Surface Activity of Fluorocarbon Surfactants

The synthesis and study of surface-active agents, such as perfluoro-dimethyl-dioxanonanoic acid esters, demonstrate the application of long-chain fatty acid esters in creating surfactants with unique properties. These findings have implications for industrial applications, including detergents and emulsifiers (Lulu Han et al., 2009).

Antimicrobial Properties of Terpenoids

Extraction and analysis of terpenoids from seaweeds, revealing components such as heptadecanoic acid methyl ester, highlight the antimicrobial potential of marine-derived substances. This research is vital for developing new antimicrobial agents and understanding marine biodiversity's role in producing bioactive compounds (S. Sumayya et al., 2020).

Wirkmechanismus

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

It’s known that the incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Pharmacokinetics

The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .

Biochemische Analyse

Biochemical Properties

It is known that the compound is rapidly taken up by cells and metabolized . The incorporation of Triheptadecanoin-d5 into cellular lipids can increase the proportions of certain fatty acids and reduce the proportion of total monounsaturated fatty acids

Cellular Effects

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Triheptadecanoin-d5 may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s effects at different dosages.

Metabolic Pathways

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWDBGUSMGXPI-XHHSIMFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)